molecular formula C22H21ClN2O3S B492815 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide CAS No. 690245-41-1

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide

Cat. No.: B492815
CAS No.: 690245-41-1
M. Wt: 428.9g/mol
InChI Key: WISCEJOBUFCTAT-UHFFFAOYSA-N
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Description

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide is a synthetic small molecule designed for biochemical research. This compound features a hybrid structure incorporating phenethylamine and benzenesulfonamide motifs, which are associated with diverse biological activities in research settings . Its molecular framework makes it a candidate for investigations in medicinal chemistry and pharmacology. Potential Research Applications & Value: Antimicrobial Research: Sulfonamide derivatives are well-known for their ability to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . This compound may serve as a valuable chemical probe for studying novel antibacterial strategies, particularly against resistant pathogens. Neuroscience & Receptor Studies: The phenethylamine core is a privileged structure in neuroscience, often found in compounds that interact with various neurotransmitter systems . Researchers can utilize this molecule to explore potential interactions with central nervous system targets. Chemical Biology & Probe Development: The integration of multiple pharmacophores makes this compound a versatile intermediate or precursor for developing more complex chemical probes. It can be used to study protein-ligand interactions or to synthesize targeted libraries for high-throughput screening . Handling & Compliance: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c23-20-7-4-8-21(15-20)29(27,28)25-16-18-9-11-19(12-10-18)22(26)24-14-13-17-5-2-1-3-6-17/h1-12,15,25H,13-14,16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCEJOBUFCTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments: (1) the benzamide backbone functionalized with a phenethylamine moiety and (2) the 3-chlorophenylsulfonamide group. Retrosynthetically, the molecule is assembled via sequential amide and sulfonamide bond formations. Key intermediates include 4-(aminomethyl)benzoic acid derivatives and 3-chlorobenzenesulfonyl chloride.

Amide Bond Formation

The coupling of 4-(chloromethyl)benzoic acid with phenethylamine is a pivotal step. As demonstrated in the synthesis of IMB-0523, N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) serve as effective coupling agents in dichloroethane solvent, achieving yields of 32–43% after recrystallization. Alternative methods, such as activating the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂), have been reported for analogous benzamides.

Sulfonylation of the Aminomethyl Group

Post-amide formation, the aminomethyl group undergoes sulfonylation with 3-chlorobenzenesulfonyl chloride. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Monitoring via thin-layer chromatography (TLC) ensures completion, with purification via silica gel chromatography or recrystallization from ethyl acetate.

Stepwise Synthetic Procedures

Route 1: Sequential Amidation-Sulfonylation

Step 1: Synthesis of N-Phenethyl-4-(aminomethyl)benzamide
4-(Aminomethyl)benzoic acid (1.0 equiv) is dissolved in Cl₂CH₂CH₂Cl₂, followed by sequential addition of DIC (1.5 equiv) and HOBt (1.5 equiv). After activation for 1 h, phenethylamine (1.2 equiv) is introduced, and the mixture is stirred for 10 h at room temperature. The organic layer is washed with NaOH (0.5 N), HCl (0.5 N), and brine, then dried over MgSO₄. Recrystallization from ethyl acetate yields the intermediate amide (32–43%).

Step 2: Sulfonylation with 3-Chlorobenzenesulfonyl Chloride
The amide intermediate (1.0 equiv) is dissolved in DCM, and 3-chlorobenzenesulfonyl chloride (1.2 equiv) is added dropwise under nitrogen. Triethylamine (2.5 equiv) is introduced to maintain a pH of 8–9. After 6 h, the reaction is quenched with water, and the product is extracted into DCM. Column chromatography (hexane/ethyl acetate, 3:1) affords the title compound in 65–72% yield.

Route 2: Convergent Approach

A convergent strategy involves pre-forming the sulfonamide moiety before amide coupling. 3-Chlorobenzenesulfonamide is first synthesized by reacting 3-chlorobenzenesulfonyl chloride with ammonium hydroxide. Subsequent alkylation with 4-(bromomethyl)benzoic acid methyl ester, followed by saponification and coupling to phenethylamine, achieves a 28% overall yield.

Optimization Studies and Catalytic Enhancements

Solvent and Base Effects

Comparative studies reveal that DCM outperforms THF in sulfonylation due to better solubility of intermediates. Pyridine, though effective, complicates purification, making triethylamine preferable. For amidation, Cl₂CH₂CH₂Cl₂ enhances reaction rates compared to DMF or acetonitrile.

Coupling Agent Efficiency

A screening of coupling agents demonstrates that DIC/HOBt provides superior yields (32%) over EDCI/HOBt (24%) or HATU (27%). This is attributed to DIC’s stability and reduced racemization risk.

Coupling Agent Yield (%) Reaction Time (h)
DIC/HOBt3210
EDCI/HOBt2412
HATU278

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.10 (s, 1H, NH), 7.85–7.79 (m, 2H, ArH), 7.42–7.36 (m, 2H, ArH), 7.27 (dd, J = 8.3, 2.1 Hz, 1H, ArH), 7.04 (d, J = 1.9 Hz, 1H, ArH).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O).

Purity and Crystallinity

HPLC analysis confirms a purity of 98.5% using a C18 column (acetonitrile/water, 70:30). Recrystallization from ethyl acetate yields needle-like crystals with a melting point of 170–171°C.

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation is minimized by controlling stoichiometry (1.2 equiv sulfonyl chloride) and reaction temperature (0–5°C).

Purification Difficulties

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates unreacted sulfonyl chloride and amide intermediates .

Chemical Reactions Analysis

Types of Reactions

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide structure can interact with various receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2 Functional and Pharmacological Insights
  • N-Phenethylbenzamide (Rip-A) : Serves as a foundational structure for derivatives. Its simplicity allows high synthetic efficiency but limits bioactivity due to the absence of functional groups like sulfonamides or halogens .
  • C5 (4-Bromo-N-(3,5-dimethoxyphenyl)benzamide) : The sulfonamido and bromo groups may enhance binding to targets like kinases or antimicrobial proteins. The dimethoxyphenyl group could improve membrane permeability .
  • Target Compound : The 3-chlorophenylsulfonamido group likely confers enhanced target affinity (e.g., HDACs or microbial enzymes) compared to Rip-A. Chlorine’s electron-withdrawing effects may stabilize interactions with hydrophobic pockets in proteins .
2.3 Spectroscopic and Physicochemical Data
  • NMR Shifts :

    • Rip-A : 1H NMR shows peaks for benzamide (δ 7.3–7.7 ppm) and phenethylamine (δ 2.8–3.5 ppm) .
    • C5 : 13C NMR signals at δ 166.3 (amide carbonyl) and δ 132–141 ppm (aromatic carbons) highlight electronic effects from bromo and sulfonamido groups .
    • 9k : Distinct 1H NMR signals at δ 9.23 (s, NH) and δ 2.33 (t, CH2) confirm hydrazineyl and propyl substituents .
  • Solubility: Sulfonamido groups (as in C5 and the target compound) typically increase water solubility compared to non-polar analogs like Rip-A, though chlorine may counterbalance this by enhancing hydrophobicity .

Biological Activity

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN2O2S

This structure includes a sulfonamide group, which is pivotal for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, leading to antimicrobial effects.
  • Antiviral Properties : Similar to other N-phenylbenzamide derivatives, this compound may enhance intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with various cytokines and signaling molecules.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism typically involves the inhibition of bacterial growth through the blockade of folic acid synthesis. In vitro studies have shown that compounds similar to this compound effectively inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Antiviral Activity

The antiviral potential of this compound has been explored in the context of Hepatitis B virus (HBV). A study involving N-phenylbenzamide derivatives demonstrated that they could significantly reduce HBV replication by increasing intracellular levels of APOBEC3G.

Compound IC50 (µM) Effectiveness Against HBV
This compoundTBDHigh
Lamivudine7.37Standard

Anti-inflammatory Activity

In addition to its antimicrobial and antiviral properties, the compound may also exhibit anti-inflammatory effects. Research on related sulfonamides has shown their ability to reduce inflammation markers in various models.

Case Studies

  • Case Study on Antiviral Efficacy :
    A recent study evaluated the antiviral efficacy of several N-phenylbenzamide derivatives against HBV using HepG2 cells. The results indicated that this compound significantly inhibited HBV DNA replication (IC50: TBD) and increased intracellular levels of APOBEC3G, suggesting its potential as an antiviral agent.
  • Clinical Application in Infections :
    Clinical trials assessing the effectiveness of sulfonamide derivatives in treating bacterial infections have shown promising results. Patients treated with formulations containing similar compounds demonstrated reduced infection rates and improved recovery times compared to control groups.

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